![molecular formula C20H18ClN3O3 B2836086 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-42-0](/img/structure/B2836086.png)
4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Chemical Structure and Properties
4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exhibits a complex structure with diverse properties. Studies have shown that related compounds with similar structures possess unique chemical properties due to their heterocyclic molecules. These molecules are often linked by N-H...O hydrogen bonds into dimers and chains, forming complex crystalline structures (Low et al., 2004).
Synthesis and Mechanism of Action
The synthesis processes for compounds like this compound involve intricate steps. One study explored the synthesis of similar compounds, focusing on their structure-activity relationship and mechanism of action, particularly against Mycobacterium tuberculosis (Samala et al., 2014).
Applications in Organic Chemistry
These compounds are often used in the field of organic chemistry for various purposes. For instance, their synthesis from related uracils and the exploration of their properties are subjects of interest. One such study detailed the synthesis of pyrrolo[3,2-d]pyrimidines, highlighting the chemical processes involved (Majumdar et al., 1998).
Potential in Pharmaceutical Applications
While specific applications of this compound in pharmaceuticals aren't directly mentioned, compounds with similar structures have been investigated for their potential in creating antibacterial and antitumor agents. This is evident in studies where related compounds demonstrated significant biological activity, suggesting a potential area for future research (Cieplik et al., 2008).
Mécanisme D'action
Target of Action
The primary targets of this compound are the Src family of protein tyrosine kinases , which include p56lck, p59fynT, Hck, and Src . These kinases play crucial roles in cellular signaling, regulating processes such as cell growth, differentiation, and immune responses .
Mode of Action
This compound acts as a potent, reversible, ATP-competitive inhibitor of the Src family of protein tyrosine kinases . It competes with ATP for binding to the kinase active site, thereby preventing the phosphorylation of tyrosine residues on substrate proteins .
Biochemical Pathways
By inhibiting the Src family of protein tyrosine kinases, this compound disrupts multiple cellular signaling pathways. These include pathways involved in cell growth and differentiation, as well as immune responses . The exact downstream effects can vary depending on the specific cellular context.
Pharmacokinetics
Like many kinase inhibitors, it is likely to have good oral bioavailability and to be metabolized by the liver .
Result of Action
The inhibition of Src family kinases by this compound can lead to a variety of cellular effects. These may include reduced cell proliferation, altered cell differentiation, and modulation of immune responses . The specific effects will depend on the cellular context and the particular set of Src family kinases that are inhibited.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, the presence of other competing ATP molecules can affect its ability to inhibit Src family kinases . Additionally, factors such as pH and temperature can influence its stability and activity .
Analyse Biochimique
Temporal Effects in Laboratory Settings
There is currently no available information on the temporal effects of 4-(4-chlorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione in laboratory settings .
Dosage Effects in Animal Models
The effects of different dosages of this compound in animal models have not been studied .
Propriétés
IUPAC Name |
4-(4-chlorophenyl)-6-[(4-methoxyphenyl)methyl]-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClN3O3/c1-27-15-8-2-12(3-9-15)10-24-11-16-17(19(24)25)18(23-20(26)22-16)13-4-6-14(21)7-5-13/h2-9,18H,10-11H2,1H3,(H2,22,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUUWQNRYAQLDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3=C(C2=O)C(NC(=O)N3)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
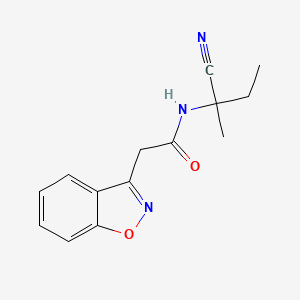

![N-(3,4-dimethoxyphenyl)-4-ethyl-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2836006.png)
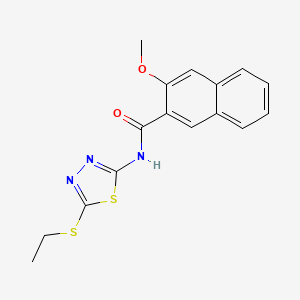
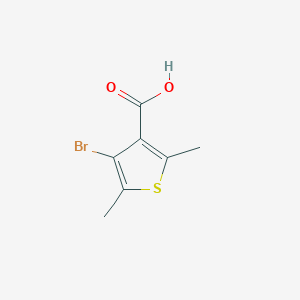
![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-3-(2-ethoxyphenyl)-2-thioxothiazolidin-4-one](/img/structure/B2836012.png)
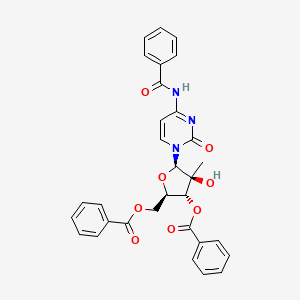
![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[4-(trifluoromethoxy)phenyl]sulfonyl-1,4-diazepane](/img/structure/B2836014.png)
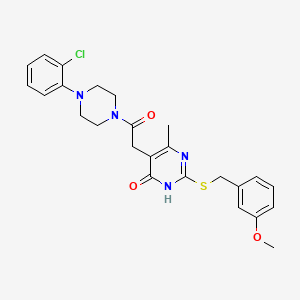
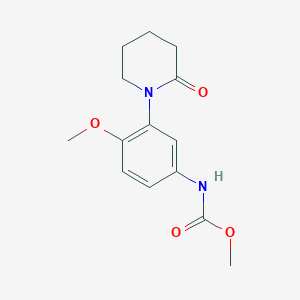
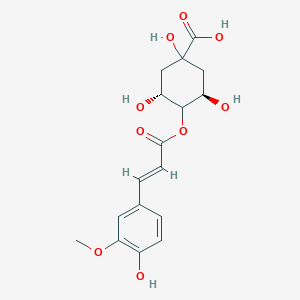

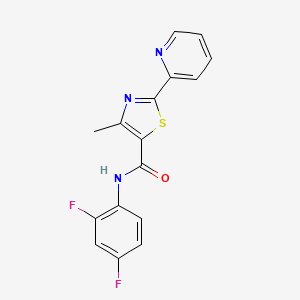
![7-benzyl-N-(2-chlorophenyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2836023.png)
